molecular formula C17H16ClN3O B1683962 (S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol CAS No. 1056901-62-2

(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol

Número de catálogo B1683962
Número CAS: 1056901-62-2
Peso molecular: 313.8 g/mol
Clave InChI: IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AT-13148 is an orally bioavailable and ATP-competitive multi-AGC kinase inhibitor. It inhibits Akt1, 2, and 3 (IC50s = 38, 402, and 50 nM, respectively), in addition to other AGC kinase family members p70S6K, PKA, ROCK1, and ROCK2 (IC50s = 3-8 nM). AT-13148 inhibits growth of cancer cell lines with genetic mutations in PI3K-Akt-mTOR and RAS-RAF signaling pathways (GI50s = 1.54-3.77 μM). In vivo administration of AT-13148 (50 mg/kg, p.o.) inhibits the growth of MES-SA uterine sarcoma and BT474 breast cancer xenografts in mice by inhibiting Akt and p70S6K kinases. AT-13148 also stably inhibits ROCK-dependent phosphorylation of myosin light chain (MLC2) over a 24-hour period in 4599 mouse melanoma cells (EC50 = 0.1 μM). Oral administration at a dose of 40 mg/kg reduces motility of 4699 melanoma cells in murine xenograft model.
AT13148 is a novel oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity, which shows a distinct mechanism of action from other AKT inhibitors. AT13148 is currently being developed by Astex Pharmaceuticals. AT131148 was identified utilizing high-throughput X-ray crystallography and fragment-based lead discovery techniques. AT13148 caused substantial blockade of AKT, p70S6K, PKA, ROCK and SGK substrate phosphorylation and induction of apoptosis in both a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects both in vitro and in vivo.

Aplicaciones Científicas De Investigación

Dual ROCK-AKT Inhibitor

AT13148 is an oral AGC kinase inhibitor, which potently inhibits ROCK and AKT kinases . It has been shown to have antimetastatic and antiproliferative activity in preclinical models .

Treatment of Solid Tumors

AT13148 was the first dual potent ROCK-AKT inhibitor to be investigated for the treatment of solid tumors . However, due to its narrow therapeutic index and the pharmacokinetic profile, it was recommended not to develop this compound further .

Inhibition of Cancer Cell Growth

AT13148 is a type of targeted cancer drug called a cancer growth blocker. It blocks signals that cancer cells use to divide and grow . Research showed that it can block these messages and stop cancer cells growing .

Antitumor Activity

AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity . It has shown antitumor efficacy in HER2-positive, PIK3CA-mutant BT474 breast, PTEN-deficient PC3 human prostate cancer, and PTEN-deficient MES-SA uterine tumor xenografts .

Effect on Apoptosis Genes

Gene expression studies showed that AT13148 has a predominant effect on apoptosis genes . This is distinct from the selective AKT inhibitor CCT128930 which modulates cell-cycle genes .

Induction of Upstream Regulators

AT13148 has been observed to induce upstream regulators including IRS2 and PIK3IP1 as a result of compensatory feedback loops .

Blocking Invasion and Metastasis

Preclinical studies have evaluated the efficacy of AT13148 in blocking invasion and metastasis in melanoma and pancreatic cancer models .

Inhibition of PI3K Signaling

AT13148 has been shown to inhibit PI3K signaling and induce cell death in a range of preclinical models, including gastric and prostate cancer models .

Mecanismo De Acción

AT13148, also known as (S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, UNII-A49037RP1E, or AT-13148, is a novel, oral multi-AGC kinase inhibitor . This article will delve into the mechanism of action of AT13148, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

AT13148 is a potent inhibitor of multiple AGC kinases, including AKT, p70S6 kinase, PKA, SGK, and ROCK . These kinases are key components of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently deregulated in various cancers .

Mode of Action

AT13148 acts as an ATP-competitive inhibitor, blocking the activity of its target kinases . It causes substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation . This inhibition leads to the induction of apoptosis in a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects .

Biochemical Pathways

The primary biochemical pathway affected by AT13148 is the PI3K-AKT signaling pathway . By inhibiting multiple AGC kinases, AT13148 disrupts the signaling through this pathway, leading to a decrease in cell proliferation and an increase in apoptosis . Gene expression studies have shown that AT13148 predominantly affects apoptosis genes .

Pharmacokinetics

AT13148 is orally bioavailable and has moderate to low plasma clearance across several species . In a first-in-human study, at a dose of 180 mg, the mean C_max and AUC were 400 nmol/L and 13,000 nmol/L/hour, respectively .

Result of Action

The primary result of AT13148’s action is the induction of apoptosis in cancer cells . This is achieved through the substantial blockade of substrate phosphorylation of its target kinases, leading to disruption of the PI3K-AKT signaling pathway . In vitro studies have shown that this leads to an anti-proliferative, pro-apoptotic action .

Action Environment

Propiedades

IUPAC Name

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol

CAS RN

1056901-62-2
Record name AT-13148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-13148
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 2
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 3
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 5
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol

Q & A

Q1: What are the primary molecular targets of AT13148?

A1: AT13148 is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]

Q2: How does AT13148 exert its anti-tumor effects?

A2: AT13148 inhibits the kinase activity of its targets, leading to downstream effects such as:

  • Inhibition of cell proliferation and migration: By targeting ROCK kinases, AT13148 disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []
  • Induction of apoptosis: AT13148 promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]
  • Sensitization to chemotherapy: AT13148 may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []

Q3: Does AT13148 affect AKT phosphorylation?

A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with AT13148. [, ]

Q4: What is the molecular formula and weight of AT13148?

A4: The molecular formula of AT13148 is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []

Q5: What is the pharmacokinetic profile of AT13148?

A5: Studies in mice indicate that AT13148 exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []

Q6: What pharmacodynamic markers have been investigated for AT13148?

A6: Several pharmacodynamic markers have been assessed, including:

  • AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
  • ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []
  • PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
  • Gene expression: Microarray studies revealed distinct effects of AT13148 compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]

Q7: What in vitro models have been used to assess AT13148 activity?

A7: AT13148 demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:

  • PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]
  • HER2 amplification: BT474 breast cancer []
  • PIK3CA mutations: BT474 breast cancer []
  • KRAS mutations [, , , ]

Q8: What in vivo models have been used to assess AT13148 activity?

A8: AT13148 has shown antitumor activity in various xenograft models:

  • HER2-positive, PIK3CA-mutant BT474 breast cancer []
  • PTEN-deficient PC3 human prostate cancer []
  • PTEN-deficient MES-SA uterine tumor [, ]
  • KPC mouse pancreatic cancer model []
  • Human TKCC5 patient-derived pancreatic tumor cells []

Q9: What resistance mechanisms have been identified for AT13148?

A9: In A2780 human ovarian cancer cells, acquired resistance to AT13148 was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []

Q10: Does AT13148 exhibit cross-resistance with other kinase inhibitors?

A10: AT13148-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []

Q11: What are the known toxicities associated with AT13148?

A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []

Q12: Are there any known biomarkers for predicting AT13148 efficacy?

A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with AT13148 sensitivity:

  • PTEN mutations []
  • KIT and PDGFRA amplifications, particularly with KDR co-amplification []
  • VHL mutations in kidney cancer cell lines []

Q13: Have any biomarkers been identified for monitoring AT13148 treatment response?

A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during AT13148 treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.